

2-Aminothiazolo[5,4-b]pyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Aminothiazolo[5,4-b]pyridine

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An In-Depth Technical Guide to 2-Aminothiazolo[5,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Aminothiazolo[5,4-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's chemical identity, physicochemical properties, a representative synthetic protocol, and its role within a key biological signaling pathway.

Chemical Structure and IUPAC Name

2-Aminothiazolo[5,4-b]pyridine is a fused heterocyclic system where a thiazole ring is annulated to a pyridine ring. The amine substituent is located at the 2-position of the thiazole moiety.

IUPAC Name: [\[1\]](#) [\[2\]](#)thiazolo[5,4-b]pyridin-2-amine

CAS Number: 31784-70-0

Molecular Formula: C₆H₅N₃S

Caption: Chemical structure of [\[1\]](#) [\[2\]](#)thiazolo[5,4-b]pyridin-2-amine.

Physicochemical Properties

Quantitative data for this specific molecule is limited in publicly available literature. The table below summarizes core identifiers and predicted properties. For context, experimental data for the related, unsubstituted thiazolo[4,5-b]pyridine scaffold shows a LogP of 2.28 and water solubility of 49 mg/L.[\[3\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃ S	[4]
Molecular Weight	151.19 g/mol	[4]
CAS Number	31784-70-0	[4]
Predicted LogP	1.1	PubChem (CID 349635)
Predicted TPSA	81.9 Å ²	PubChem (CID 349635)
Predicted H-Bond Donors	1	PubChem (CID 349635)
Predicted H-Bond Acceptors	4	PubChem (CID 349635)

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

General Synthesis via Cyclization

The synthesis of the **2-aminothiazolo[5,4-b]pyridine** scaffold can be achieved via a one-step cyclization reaction.[\[5\]](#) The following protocol is a representative method based on the reaction between a substituted aminopyridine and thiourea.

Reaction Scheme: 3-amino-2-chloropyridine reacts with thiourea, followed by an intramolecular cyclization and elimination to yield the target compound.

Materials:

- 3-Amino-2-chloropyridine
- Thiourea

- Solvent (e.g., Sabinene, DMF, or Ethanol)[5]
- Base (optional, for scavenging HCl)

Procedure:

- In a sealed reaction vessel, dissolve 3-amino-2-chloropyridine (1.0 eq) in the chosen solvent (e.g., Sabinene).[5]
- Add thiourea (1.0 to 1.2 eq) to the solution.
- Heat the reaction mixture. Optimal conditions may vary, but heating at temperatures around 130 °C for several hours (e.g., 2-4 hours) has been shown to be effective for similar syntheses, particularly under microwave irradiation.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The product is often less soluble than the reactants and may precipitate from the solution upon formation.[5]
- Upon completion, allow the mixture to cool to room temperature.
- Collect the precipitated product by filtration.
- Wash the collected solid with a suitable solvent (e.g., ethyl acetate or ethanol) to remove any unreacted starting materials and impurities.[5]
- Dry the product under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system if required.

Mechanism Workflow: The reaction proceeds through the formation of a thiourea intermediate, where the amino group of the pyridine attacks the thiourea. The tautomeric thiol form then displaces the chlorine atom in an intramolecular nucleophilic substitution to form the fused thiazole ring.[5]



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Caption: General workflow for the synthesis of the target compound.

Biological Signaling Pathway: PDE5 Inhibition

Derivatives of 2-aminothiazole are recognized for their wide range of biological activities. Notably, aminothiazole scaffolds fused with pyridine analogs have been designed and investigated as potent inhibitors of Phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating cellular levels of cyclic guanosine monophosphate (cGMP).

The signaling pathway is initiated by nitric oxide (NO), which stimulates guanylate cyclase (GC) to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade that results in smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its degradation into GMP by the PDE5 enzyme. As a PDE5 inhibitor, **2-aminothiazolo[5,4-b]pyridine** or its derivatives would block this degradation, thereby prolonging the vasodilatory effects of cGMP.

Caption: Role of **2-Aminothiazolo[5,4-b]pyridine** as a PDE5 inhibitor.

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References

- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BIOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]

- 4. scribd.com [scribd.com]
- 5. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
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